An In-depth Technical Guide to the Chemical Properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
An In-depth Technical Guide to the Chemical Properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol of significant interest in the pharmaceutical industry. Its importance is primarily attributed to its role as a key building block in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs instrumental in the treatment of HIV-1 infection.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its biological relevance, particularly in the context of the CCR5 signaling pathway.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is presented in the tables below. These values have been compiled from various sources and include both experimentally determined and computationally predicted data.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | (1R)-1-[4-(trifluoromethyl)phenyl]ethanol | |
| CAS Number | 76155-79-8 | |
| Molecular Formula | C₉H₉F₃O | [2] |
| Molecular Weight | 190.16 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
Physicochemical Data
| Property | Value | Method | Source(s) |
| Boiling Point | 233 °C at 760 mmHg106-107 °C at 8 mmHg | Experimental | |
| Density | 1.237 g/mL at 25 °C | Experimental | [3] |
| Refractive Index | n20/D 1.458 | Experimental | [3] |
| Flash Point | 98 °C | Experimental | |
| logP | 2.3 | Computed | [2] |
| pKa | 13.98 ± 0.20 | Computed | [3] |
| Solubility | Data not available. Expected to be soluble in polar organic solvents and sparingly soluble in water. | - | - |
Spectroscopic Data
The following sections provide spectroscopic data for 1-[4-(trifluoromethyl)phenyl]ethanol. Note that the NMR and IR data are for the (S)-enantiomer, which is spectroscopically identical to the (R)-enantiomer in a non-chiral environment, with the exception of optical rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.98 (q, J = 6.4 Hz, 1H), 1.92 (s, 1H), 1.51 (d, J = 6.4 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃): δ 149.9, 129.9 (q, J = 32.4 Hz), 125.8, 125.5 (q, J = 3.8 Hz), 124.2 (q, J = 272.0 Hz), 70.0, 25.4.
Infrared (IR) Spectroscopy
IR (thin film): νmax (cm⁻¹) = 3364, 2982, 1621, 1419, 1328, 1165, 1125, 1068, 1017, 843.
Experimental Protocols
Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone
A common method for the synthesis of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is the asymmetric reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone. While various chiral reducing agents can be employed, a general procedure using sodium borohydride with a chiral catalyst is outlined below. For a non-chiral synthesis, the catalyst is omitted, yielding the racemic mixture.
Materials:
-
4'-(Trifluoromethyl)acetophenone
-
Sodium borohydride (NaBH₄)
-
Chiral catalyst (e.g., a CBS catalyst like (R)-2-Methyl-CBS-oxazaborolidine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol)
-
Aqueous solution for quenching (e.g., 1 M HCl or saturated NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., Anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the anhydrous solvent.
-
Cool the reaction mixture to a suitable temperature (typically between 0 °C and -78 °C, depending on the catalyst and desired enantioselectivity).
-
Slowly add sodium borohydride to the stirred solution. The addition should be controlled to maintain the reaction temperature.
-
Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of the aqueous solution at a low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure (1R)-1-[4-(trifluoromethyl)phenyl]ethanol.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric purity of (1R)-1-[4-(trifluoromethyl)phenyl]ethanol can be determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for the separation of such chiral alcohols.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series)
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually between 20-40 °C.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 210-260 nm).
Procedure:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Elute the sample with the mobile phase under isocratic conditions.
-
Monitor the elution of the enantiomers using the UV detector.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Biological Relevance and Signaling Pathway
As previously mentioned, (1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a vital precursor for the synthesis of CCR5 antagonists.[1] CCR5 is a G protein-coupled receptor that functions as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily T-lymphocytes and macrophages.[4] By blocking the interaction between the viral envelope protein gp120 and the CCR5 co-receptor, these antagonists effectively inhibit viral entry and replication.[5]
The CCR5 signaling pathway is initiated by the binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or the viral gp120 protein.[2][6] This binding event triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The activated G proteins then initiate a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol triphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), respectively.[6] These signaling cascades ultimately result in cellular responses such as chemotaxis, inflammation, and, in the case of HIV-1 infection, facilitate viral entry.[7]
Below is a simplified representation of the CCR5 signaling pathway.
References
- 1. colorado.edu [colorado.edu]
- 2. (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C9H9F3O | CID 7023586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (R)-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANOL CAS#: 76155-79-8 [amp.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
![(1R)-1-[4-(trifluoromethyl)phenyl]ethanol Structure](https://i.imgur.com/9y2Z0gH.png)
